

Application Notes and Protocols: Utilizing BI-113823 in a CFA-Induced Hyperalgesia Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **BI-113823**, a selective bradykinin B1 receptor antagonist, in a preclinical model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). The following protocols and data will facilitate the investigation of **BI-113823**'s analgesic properties and its mechanism of action in the context of chronic inflammatory pain.

Introduction

Chronic inflammatory pain is a debilitating condition characterized by hypersensitivity to noxious stimuli (hyperalgesia). The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and plays a crucial role in mediating inflammatory pain. **BI-113823** is a potent and selective antagonist of the bradykinin B1 receptor, making it a promising therapeutic candidate for inflammatory pain conditions. The Complete Freund's Adjuvant (CFA)-induced hyperalgesia model in rodents is a well-established and clinically relevant model for studying chronic inflammatory pain. Intraplantar injection of CFA elicits a robust and sustained inflammatory response, leading to measurable thermal and mechanical hyperalgesia.

Mechanism of Action

BI-113823 exerts its analgesic effects by selectively blocking the bradykinin B1 receptor. In inflammatory states, tissue damage leads to the release of pro-inflammatory mediators, which



in turn upregulate the expression of B1 receptors on sensory neurons. The binding of bradykinin to these receptors activates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to increased intracellular calcium and sensitization of nociceptors. By antagonizing the B1 receptor, **BI-113823** prevents this signaling cascade, thereby reducing the sensitization of peripheral and central neurons involved in pain transmission and ultimately alleviating inflammatory hyperalgesia.

Data Presentation

The following tables summarize quantitative data on the pharmacokinetic profile of **BI-113823** in rats and its efficacy in the CFA-induced hyperalgesia model.

Table 1: Pharmacokinetic Parameters of **BI-113823** in Rats (Oral Administration)

Parameter	Value
Dose	10 mg/kg
Bioavailability (F%)	37.3
Tmax (h)	0.5
Cmax (nmol/L)	1230
AUC0-inf [(nmol·h)/L]	2390
Clearance (% QH)	137
Vss (L/kg)	9.43

Table 2: Effect of **BI-113823** on CFA-Induced Mechanical Hyperalgesia in Rats

Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Threshold (g) - 24h post-CFA	% Reversal of Hyperalgesia
Vehicle (0.5% CMC)	-	4.5 ± 0.8	0%
BI-113823	10	8.2 ± 1.1	50%
BI-113823	30	12.5 ± 1.5	90%



*Data are representative and expressed as mean \pm SEM. *p < 0.05 compared to vehicle.

Experimental Protocols CFA-Induced Inflammatory Hyperalgesia in Rats

This protocol describes the induction of persistent inflammatory pain in rats using Complete Freund's Adjuvant.

Materials:

- Male Wistar or Sprague-Dawley rats (200-250 g)
- Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich or InvivoGen)
- Isoflurane or other suitable anesthetic
- 1 mL syringes with 27-gauge needles
- · Heating pad

Procedure:

- Acclimatize rats to the housing facility for at least 7 days before the experiment.
- Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance).
- Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it
 on a heating pad to maintain body temperature.
- Inject 100 μL of CFA into the plantar surface of the left hind paw using a 27-gauge needle.
- Monitor the animal until it has fully recovered from anesthesia.
- Return the animal to its home cage. Inflammation and hyperalgesia will develop over the next 24 hours and persist for several days to weeks.

Preparation and Administration of BI-113823



This protocol outlines the preparation of **BI-113823** for oral administration. **BI-113823** is highly soluble in aqueous media. A common vehicle for oral gavage in rodents is an aqueous solution of carboxymethylcellulose (CMC).

Materials:

- BI-113823 powder
- Carboxymethylcellulose sodium salt (low viscosity)
- · Sterile, distilled water
- Magnetic stirrer and stir bar
- Weighing scale
- Oral gavage needles (18-20 gauge, straight or curved)
- Syringes

Procedure:

- Vehicle Preparation (0.5% CMC):
 - To prepare 100 mL of 0.5% CMC solution, weigh 0.5 g of CMC.
 - Heat approximately 30 mL of distilled water to 60-70°C.
 - Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
 - Once the CMC is dispersed, add the remaining 70 mL of cold distilled water and continue stirring until a clear, viscous solution is formed.
 - Allow the solution to cool to room temperature before use.
- **BI-113823** Solution Preparation:



- Calculate the required amount of BI-113823 based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 250 g rat with a dosing volume of 5 mL/kg, you would need 2.5 mg of BI-113823 per rat.
- Weigh the required amount of BI-113823 and dissolve it in the 0.5% CMC vehicle. Vortex or stir until fully dissolved.
- Oral Administration:
 - Gently restrain the rat.
 - Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
 - Fill a syringe with the appropriate volume of the BI-113823 solution.
 - Carefully insert the gavage needle into the esophagus and deliver the solution.
 - Return the animal to its cage and monitor for any signs of distress.

Assessment of Mechanical Hyperalgesia (von Frey Test)

This protocol describes the use of an electronic von Frey apparatus to quantify mechanical withdrawal thresholds.

Materials:

- Electronic von Frey apparatus (e.g., Ugo Basile Dynamic Plantar Aesthesiometer)
- · Testing chambers with a mesh floor
- · Rats with CFA-induced hyperalgesia

Procedure:

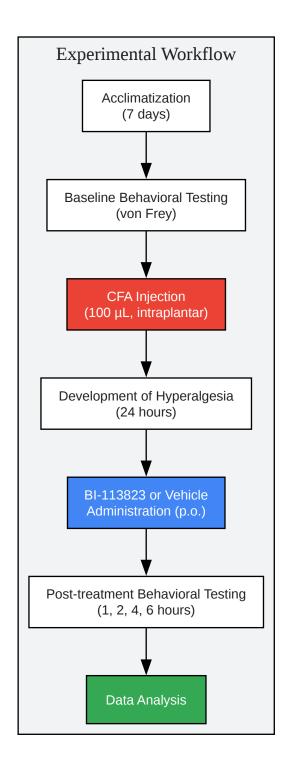
- Acclimatize the rats to the testing chambers for at least 30 minutes before testing.
- Position the von Frey filament directly beneath the plantar surface of the inflamed (left) hind paw.



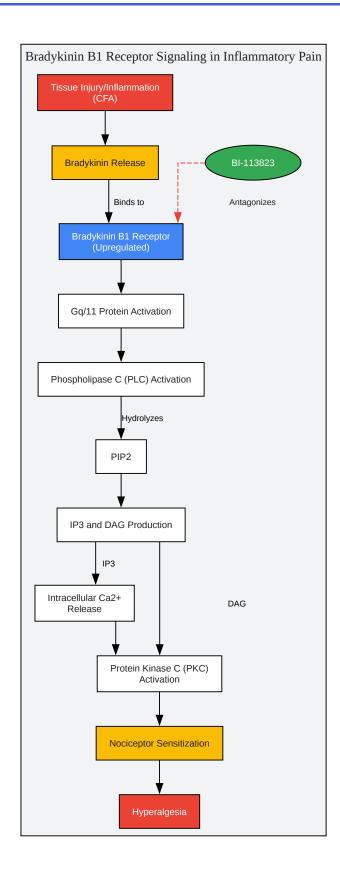
- Activate the apparatus to apply a gradually increasing force to the paw.
- The apparatus will automatically record the force (in grams) at which the rat withdraws its paw. This is the paw withdrawal threshold (PWT).
- Repeat the measurement 3-5 times for each paw, with at least 5 minutes between measurements, and calculate the mean PWT.
- Assess the PWT at baseline (before CFA injection), 24 hours after CFA injection (before drug administration), and at various time points after BI-113823 or vehicle administration (e.g., 1, 2, 4, and 6 hours).

Mandatory Visualizations









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